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Compound of Interest

Compound Name: 4',4'''-Di-O-methylcupressuflavone

Cat. No.: B1631801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The methylation of flavonoids, including the dimeric biflavonoids, has been shown to

significantly influence their physicochemical properties and biological activities. This guide

provides a comparative analysis of the structure-activity relationships (SAR) of methylated

biflavonoids, focusing on their cytotoxic and enzyme inhibitory effects. Experimental data from

various studies are compiled to offer insights into how the number and position of methyl

groups on the biflavonoid scaffold can modulate their therapeutic potential.

Comparative Cytotoxicity of Methylated
Biflavonoids
The introduction of methyl groups to the biflavonoid core can have a profound impact on their

cytotoxicity against various cancer cell lines. Methylation can alter the lipophilicity of the

molecule, facilitating its passage through cellular membranes and potentially enhancing its

interaction with intracellular targets. The following tables summarize the cytotoxic activities of

several methylated amentoflavone and robustaflavone derivatives.

Amentoflavone Derivatives
Amentoflavone and its methylated analogues have been evaluated for their cytotoxic effects

against several human cancer cell lines. The data suggests that the degree and position of

methylation can significantly affect their potency.
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Compound Cell Line IC50 (µM) Reference

Amentoflavone HeLa (Cervical) >100 [1]

4',7"-di-O-

methylamentoflavone

Multiple Human

Cancer Cell Lines
Significantly Cytotoxic [2][3]

7,4',4'''-tri-O-methyl

amentoflavone
HeLa (Cervical) 14.79 ± 0.64

Inferred from

secondary source

7,7″,4′,4‴-O-tetra-

methyl amentoflavone

PC-9 (Lung

Adenocarcinoma)

Good Cytotoxic

Activity
[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in

experimental conditions across different studies.

Robustaflavone Derivatives
Similar to amentoflavone, methylation of the robustaflavone scaffold has been shown to

influence its anticancer activity.

Compound Cell Line IC50 (µM) Reference

Robustaflavone

Raji (Burkitt's

lymphoma), Calu-1

(Lung)

Not Significantly

Active
[5]

Robustaflavone 4'-

methyl ether
Raji, Calu-1

34.2 ± 5.7 (Raji), 42.6

± 2.4 (Calu-1)
[5]

Robustaflavone 7,4'-

dimethyl ether
Raji, Calu-1

Not Significantly

Active
[5]

2",3"-

dihydrorobustaflavone

7,4'-dimethyl ether

Raji, Calu-1
17.9 ± 2.4 (Raji), 15.8

± 2.1 (Calu-1)
[5]

7"-O-

methylrobustaflavone

Multiple Human

Cancer Cell Lines
Significantly Cytotoxic [2][3]
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Note: Direct comparison of IC50 values should be made with caution due to variations in

experimental conditions across different studies.

Enzyme Inhibitory Activity of Methylated
Biflavonoids
Biflavonoids are known to inhibit various enzymes involved in disease pathogenesis.

Methylation can enhance this inhibitory activity by altering the binding affinity of the biflavonoid

to the enzyme's active site.

α-Glucosidase Inhibition
α-Glucosidase inhibitors are used in the management of type 2 diabetes. Some studies

suggest that biflavonoids are potent inhibitors of this enzyme.

Compound IC50 (µM) Reference

Amentoflavone 8.09 ± 0.023 [6]

Hinokiflavone
More potent than

Amentoflavone
[7]

Apigenin (Monomer)
Less potent than

Amentoflavone
[7]

Acarbose (Standard)

Less potent than

Amentoflavone and

Hinokiflavone

[7]

Note: While specific data on a series of methylated biflavonoids is limited, the comparison

between mono- and biflavonoids suggests that the dimeric structure is crucial for activity.

Further studies are needed to elucidate the role of methylation.

Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic

target for gout. Flavonoids, in general, are known inhibitors of this enzyme.
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Compound IC50 (µM) Reference

Quercetin (Monomer) 7.23 [8]

Baicalein (Monomer) 9.44 [8]

Wogonin (Monomer) 52.46 [8]

Note: Data on the xanthine oxidase inhibitory activity of methylated biflavonoids is not readily

available. However, studies on monomeric flavonoids suggest that the hydroxylation pattern is

a key determinant of inhibitory potency. The planarity of the flavonoid ring system also plays a

role.

Signaling Pathways Modulated by Methylated
Biflavonoids
Methylated biflavonoids can exert their biological effects by modulating various intracellular

signaling pathways. Understanding these mechanisms is crucial for their development as

therapeutic agents.

cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a

key component of the innate immune system that detects cytosolic DNA and triggers an

immune response.
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Caption: The cGAS-STING signaling pathway, a key mediator of innate immunity.

T-Cell Receptor (TCR) Signaling Pathway
The T-cell receptor (TCR) signaling pathway is essential for T-cell activation and the adaptive

immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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